molecular formula C18H10ClF3N4 B11567433 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11567433
M. Wt: 374.7 g/mol
InChI Key: ZNSNLSOTWRXLTA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable nitrile to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution reactions: The chlorophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors.

    Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    3-(4-Methylphenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine:

Uniqueness

The presence of the trifluoromethyl group in 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H10ClF3N4

Molecular Weight

374.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H10ClF3N4/c19-13-3-1-11(2-4-13)14-10-24-26-16(18(20,21)22)9-15(25-17(14)26)12-5-7-23-8-6-12/h1-10H

InChI Key

ZNSNLSOTWRXLTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=NC=C4)Cl

Origin of Product

United States

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